molecular formula C27H44O6 B11930341 (2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No.: B11930341
M. Wt: 464.6 g/mol
InChI Key: PJYYBCXMCWDUAZ-FIMHZFIMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AI3-44686 involves multiple steps, starting from naturally occurring ecdysteroids. The process includes selective hydroxylation and oxidation reactions to achieve the desired structure . Specific details on the reaction conditions and reagents used are proprietary and not widely disclosed in public literature.

Industrial Production Methods

Industrial production of AI3-44686 typically involves semi-synthetic methods, where naturally sourced ecdysteroids are chemically modified to produce Ponasterone A . This approach ensures a consistent and high-purity product suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

AI3-44686 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of AI3-44686, which are used in further synthetic applications .

Properties

Molecular Formula

C27H44O6

Molecular Weight

464.6 g/mol

IUPAC Name

(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C27H44O6/c1-15(2)6-7-23(31)26(5,32)22-9-11-27(33)17-12-19(28)18-13-20(29)21(30)14-24(18,3)16(17)8-10-25(22,27)4/h12,15-16,18,20-23,29-33H,6-11,13-14H2,1-5H3/t16-,18-,20+,21+,22-,23+,24+,25+,26-,27+/m0/s1

InChI Key

PJYYBCXMCWDUAZ-FIMHZFIMSA-N

Isomeric SMILES

CC(C)CC[C@H]([C@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@H]([C@@H](C4)O)O)C)C)O)O)O

Canonical SMILES

CC(C)CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O

Origin of Product

United States

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